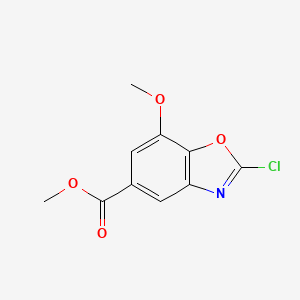
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 7-position, and a carboxylate ester group at the 5-position of the benzoxazole ring.
Preparation Methods
The synthesis of methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction conditions may vary depending on the desired product and the specific reagents used. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . The compound’s antifungal and anticancer activities are attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-chloro-1,3-benzoxazole-5-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: Lacks the chlorine atom at the 2-position.
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate: Contains a chloromethyl group instead of a chlorine atom at the 2-position . The presence of different substituents on the benzoxazole ring can significantly influence the compound’s biological activities and chemical properties, making each derivative unique in its own right.
Properties
Molecular Formula |
C10H8ClNO4 |
|---|---|
Molecular Weight |
241.63 g/mol |
IUPAC Name |
methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClNO4/c1-14-7-4-5(9(13)15-2)3-6-8(7)16-10(11)12-6/h3-4H,1-2H3 |
InChI Key |
ULFAAGQMQWPCSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=N2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















